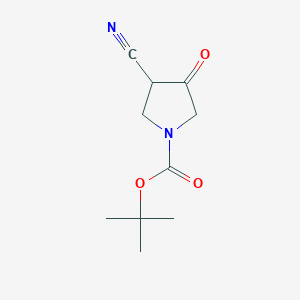

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUQLKRPWWYRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373540 | |

| Record name | tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175463-32-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-4-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175463-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive cyano group and a ketone functionality within a protected pyrrolidine ring, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its prominent application in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.

Chemical Properties and Data

This compound, also known by its synonym 1-Boc-3-cyano-4-pyrrolidinone, is a white to off-white crystalline powder.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in water.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its stability and allows for controlled reactions at other functional sites. The presence of both a cyano and a keto group provides two reactive centers for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 175463-32-8 |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90-95 °C |

| Boiling Point | >250 °C (decomposes) |

| Density | ~1.25 g/cm³ (estimated) |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of an acyclic precursor. The following experimental protocol is based on established literature procedures.[6]

Experimental Protocol: Dieckmann Condensation

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

-

Sodium metal

-

Anhydrous ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under an inert atmosphere.

-

Heat the solution to reflux.

-

Slowly add a solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) dissolved in anhydrous ethanol (50 mL) to the refluxing sodium ethoxide solution.

-

Continue refluxing the reaction mixture for 1 hour.[6]

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by filtration and washing with a small amount of cold ethyl acetate to yield the desired product as a white solid.[6]

Yield: 68%[6]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Synthesis of Tyrosine Kinase 2 (Tyk2) Inhibitors

This pyrrolidinone derivative has been instrumental in the development of novel macrocyclic inhibitors of Tyrosine Kinase 2 (Tyk2).[7][8][[“]] Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of several cytokines, making it an attractive target for the treatment of inflammatory and autoimmune diseases.[10] The synthesis of these inhibitors often involves the reaction of the 3-cyano-4-oxopyrrolidine intermediate with other functionalized molecules to construct the final macrocyclic structure.

While a specific, detailed experimental protocol for the direct conversion of this compound to a named Tyk2 inhibitor is not publicly available in the search results, the general synthetic strategy can be illustrated.

Conceptual Workflow for Tyk2 Inhibitor Synthesis:

Figure 2: Conceptual workflow for the synthesis of Tyk2 inhibitors.

Biological Significance of the Cyanopyrrolidine Scaffold

The cyanopyrrolidine moiety is a recognized pharmacophore with diverse biological activities. Derivatives of cyanopyrrolidine have been identified as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl endopeptidase (PREP).[11][12] The nitrile group in these compounds can form reversible covalent bonds with the active site serine residues of these proteases, leading to their inhibition.[13] The hydrolytic metabolism of some cyanopyrrolidine-containing drugs is also a subject of study, with dipeptidyl peptidases playing a role in the conversion of the nitrile group to a carboxylic acid.[14] While the direct biological activity of this compound itself is not extensively documented, its role as a precursor to potent enzyme inhibitors highlights the importance of this structural motif in drug design.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures. The successful application of this compound in the development of Tyk2 inhibitors underscores its potential for the discovery of new therapeutics for a range of diseases. This guide provides essential technical information to facilitate its use in research and development settings. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in the creation of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. nbinno.com [nbinno.com]

- 6. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a protected pyrrolidine ring, a reactive ketone, and a cyano group, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.

Chemical Structure and Properties

This compound, also known by synonyms such as 1-Boc-3-cyano-4-pyrrolidinone, is a white to off-white crystalline powder.[1][2] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, enhancing its stability and allowing for controlled reactions at other functional sites.[3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note the discrepancy in the reported melting points, which may be due to different experimental conditions or sample purity.

| Property | Value | Reference |

| CAS Number | 175463-32-8 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][2][4] |

| Molecular Weight | 210.23 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 90-95 °C or 159 °C (decomposes) | [1][2] |

| Boiling Point | >250 °C (decomposes) | [1][2] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [1][2] |

| Purity (HPLC) | ≥98.0% | [1][2] |

Synthesis

The synthesis of this compound is a critical process for its application in further chemical synthesis. A general and efficient method involves the Dieckmann condensation of a protected amino diester.

Synthetic Workflow

The following diagram illustrates a typical synthetic route.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic method.[1]

Materials:

-

Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

-

Sodium metal

-

Anhydrous ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere, dissolve sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under reflux to prepare a solution of sodium ethoxide.

-

Dissolve ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL).

-

Slowly add the solution from step 2 dropwise to the sodium ethoxide solution under reflux.

-

Continue refluxing the reaction mixture for 1 hour.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL).

-

Adjust the pH of the aqueous layer to 4 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic phases over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate to approximately 20 mL.

-

Filter the resulting precipitate, wash with a small amount of ethyl acetate, and dry to yield the final product.

Yield: 68% (16.5 g of a white solid).[1]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors.[6][7] Its functional groups allow for diverse chemical modifications to generate libraries of compounds for screening and lead optimization.

Role as a Kinase Inhibitor Intermediate

This compound is a precursor for the synthesis of inhibitors targeting kinases such as Tyrosine Kinase 2 (Tyk2).[6][7] Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer.

Tyk2 Signaling Pathway

Inhibitors derived from this compound can modulate the JAK-STAT signaling pathway by targeting Tyk2. The following diagram illustrates this pathway.

Caption: The role of Tyk2 in the JAK-STAT signaling pathway and the point of intervention for Tyk2 inhibitors.

Conclusion

This compound is a fundamentally important intermediate in modern medicinal chemistry. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The information and protocols provided in this guide are intended to support researchers and drug development professionals in leveraging this compound for the advancement of new medicines. Further research into its applications and the development of more efficient synthetic methodologies will continue to enhance its value in the pharmaceutical industry.

References

- 1. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-Boc-3-cyano-4-pyrrolidinone chemical formula and molecular weight

An In-depth Technical Guide on 1-Boc-3-cyano-4-pyrrolidinone

This guide provides essential chemical data for 1-Boc-3-cyano-4-pyrrolidinone, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of 1-Boc-3-cyano-4-pyrrolidinone are summarized below. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Chemical Formula | C₁₀H₁₄N₂O₃[1][2] |

| Molecular Weight | 210.23 g/mol |

Molecular Information Visualization

The following diagram provides a visual representation of the key molecular identifiers for 1-Boc-3-cyano-4-pyrrolidinone.

Caption: Key molecular data for 1-Boc-3-cyano-4-pyrrolidinone.

References

Synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1] This document details a primary synthetic route, including a comprehensive experimental protocol and characterization data.

Introduction

This compound, also known as 1-Boc-3-cyano-4-pyrrolidinone, is a versatile heterocyclic building block.[1][2] Its structure, featuring a protected pyrrolidinone ring functionalized with a cyano group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.[3] The strategic placement of the cyano and ketone functionalities allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.[2] This intermediate is notably used in the synthesis of novel antibacterial agents and derivatives of existing drugs.[4]

Physicochemical Properties

The general properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 175463-32-8 | [2][5] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [2][5] |

| Molecular Weight | 210.23 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 90-95 °C | [2] |

| Boiling Point | >250 °C (decomposes) | [2] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [2] |

| Purity (HPLC) | ≥98.0% | [2] |

| Storage | 2-8°C, under inert gas | [4] |

Synthetic Route: Dieckmann Condensation

A primary and well-documented method for the synthesis of this compound is through an intramolecular Dieckmann condensation. This approach involves the cyclization of an N-protected amino ester derivative. A common starting material for this synthesis is ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis via Dieckmann condensation.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone.[5]

Materials:

-

Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Water (deionized)

Procedure:

-

In a flask, 16.5 g of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (as an oil) is dissolved in 50 mL of anhydrous ethanol.[5]

-

A solution of sodium ethoxide is prepared by carefully dissolving 4 g (0.17 mol) of sodium metal in 100 mL of anhydrous ethanol under a reflux condenser with heating.[5]

-

The solution of the starting material is then added dropwise to the heated sodium ethoxide solution.[5]

-

The reaction mixture is maintained at reflux for 1 hour.[5]

-

After the reaction is complete, the ethanol is removed by distillation under reduced pressure.[5]

-

The resulting residue is dissolved in 100 mL of water.[5]

-

The aqueous solution is washed twice with 30 mL portions of ethyl acetate to remove any unreacted starting material.[5]

-

The aqueous layer is then cooled in an ice bath and the pH is carefully adjusted to 4 using 1 M hydrochloric acid.[5]

-

The product is extracted from the acidified aqueous layer with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure to a volume of about 20 mL.[5]

-

The concentrated solution is cooled to induce crystallization. The resulting white solid is collected by filtration, washed with a small amount of cold ethyl acetate, and dried to yield the final product.[5]

Yield: 16.5 g of a white solid (68% yield).[5]

Characterization of this compound

Comprehensive analytical data is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the target molecule based on its structure and data for similar compounds.

| Technique | Expected Data |

| ¹H NMR | Expected signals for the tert-butyl group (singlet, ~1.5 ppm), and protons of the pyrrolidine ring. |

| ¹³C NMR | Expected signals for the carbonyl carbons (ketone and carbamate), the nitrile carbon, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring.[6][7] |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z 211.1077.[8] |

| Infrared (IR) | Expected characteristic absorption bands for the C=O (ketone and carbamate) and C≡N (nitrile) functional groups. |

Alternative Synthetic Routes

While the Dieckmann condensation is a robust method, other synthetic strategies can be envisaged for the preparation of this compound. One potential alternative involves the cyanation of a suitable precursor, such as Tert-butyl 3-oxopyrrolidine-1-carboxylate. This would likely involve the activation of the alpha-position to the ketone followed by reaction with a cyanide source. However, detailed experimental protocols for this specific transformation are not as readily available in the literature.

Conclusion

The synthesis of this compound via Dieckmann condensation of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate is an effective and well-established method. This guide provides the necessary details for researchers to replicate this synthesis. The availability of this key intermediate is crucial for the advancement of drug discovery programs, particularly in the development of new antibacterial agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]

- 5. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Among its many variations, derivatives of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate have emerged as a particularly promising class of compounds, demonstrating significant potential in the modulation of key biological targets. This technical guide provides an in-depth analysis of the biological activities of these derivatives, with a focus on their application in the development of kinase inhibitors and cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the underlying biological pathways.

Tyk2 Inhibition: A New Frontier in Autoimmune Disease Therapy

A significant breakthrough in the application of this compound derivatives has been in the synthesis of potent and selective Tyrosine Kinase 2 (Tyk2) inhibitors. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.

The core structure of this compound serves as a versatile starting material for the synthesis of complex macrocyclic compounds. One notable study has demonstrated the efficient synthesis of a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which is a key intermediate in the creation of novel macrocyclic Tyk2 inhibitors.[1] While a comprehensive table of IC50 values for a wide range of these specific derivatives is not yet publicly available in a consolidated format, the research highlights the identification of at least one potent and selective macrocyclic Tyk2 inhibitor derived from this scaffold.[1]

The Tyk2 Signaling Pathway

The inhibitory action of these derivatives on Tyk2 directly impacts the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, Tyk2 and another JAK family member are activated, leading to the phosphorylation of the receptor's intracellular domain. This, in turn, recruits and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in the inflammatory response. By inhibiting Tyk2, the derivatives of this compound can effectively block this cascade, thereby mitigating the pro-inflammatory effects of the associated cytokines.

Cytotoxic Activity Against Cancer Cell Lines

Beyond their role in autoimmune diseases, derivatives of the broader 5-oxopyrrolidine class have demonstrated notable cytotoxic effects against various human cancer cell lines. While specific data on this compound derivatives in this context is limited in the reviewed literature, related compounds have shown promise. For instance, studies on other 5-oxopyrrolidine derivatives have reported significant anticancer activity.

The following table summarizes the cytotoxic activity of selected 5-oxopyrrolidine derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but belong to the same broader chemical class, suggesting a potential avenue for future research.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 5-Oxopyrrolidine Derivatives | A549 (Lung Adenocarcinoma) | % Viability (at 100 µM) | Structure-dependent | [2] |

| 4-(4-Substituted benzylidene)-5-oxopyrrolidine-2-carboxylic acids | MCF-7 (Breast Cancer) | % Viability (at 1.0 nM) | 19-108% | |

| 2-thioxoimidazolidin-4-one derivatives | HepG-2 (Liver Cancer) | IC50 (µg/ml) | Varies | [3] |

| 2-thioxoimidazolidin-4-one derivatives | HCT-116 (Colon Cancer) | IC50 (µg/ml) | Varies | [3] |

Experimental Protocols

To facilitate further research and replication of findings, this section outlines the key experimental methodologies for assessing the biological activity of these compounds.

Synthesis of Macrocyclic Tyk2 Inhibitors

The synthesis of macrocyclic Tyk2 inhibitors from tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is a multi-step process. A general workflow is depicted below. For detailed reaction conditions, reagent specifications, and purification methods, readers are encouraged to consult the primary literature.

Tyk2 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against Tyk2 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a biochemical assay that measures the phosphorylation of a substrate peptide by the Tyk2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Tyk2 kinase activity.

Materials:

-

Recombinant human Tyk2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate peptide (e.g., a poly-Glu,Tyr peptide)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions, Tyk2 enzyme, and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay Protocol

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC50 of test compounds in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Derivatives of this compound represent a valuable and versatile scaffold in the field of drug discovery. Their successful application in the development of potent Tyk2 inhibitors underscores their potential for treating autoimmune and inflammatory diseases. Furthermore, the observed cytotoxicity of related 5-oxopyrrolidine compounds suggests that this chemical class may also hold promise for the development of novel anticancer agents.

Future research should focus on expanding the structure-activity relationship (SAR) studies of these derivatives against Tyk2 and other relevant kinases. The synthesis and biological evaluation of a broader range of analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Additionally, a more in-depth investigation into the cytotoxic mechanisms of these compounds against various cancer cell lines is warranted. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop the next generation of therapeutics based on this promising chemical scaffold.

References

Spectroscopic Analysis of 1-Boc-3-cyano-4-pyrrolidinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-cyano-4-pyrrolidinone, a key intermediate in medicinal chemistry, plays a crucial role in the synthesis of various pharmaceutical compounds. Its structural features, including the Boc-protected amine, a nitrile group, and a ketone, make it a versatile building block for creating complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of available spectroscopic data and a detailed experimental protocol for its synthesis.

Despite extensive searches, detailed, publicly available quantitative spectroscopic data such as specific chemical shifts, coupling constants, and mass fragmentation patterns for 1-Boc-3-cyano-4-pyrrolidinone remains limited. The following sections present the available information and a general experimental workflow for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-3-cyano-4-pyrrolidinone is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 175463-32-8 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 160-167 °C |

Spectroscopic Data Summary

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.5 | m | 3H | CH₂, CH (pyrrolidine ring) |

| ~ 2.8 - 2.5 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.48 | s | 9H | C(CH₃)₃ (Boc group) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 200 | C=O (ketone) |

| ~ 154 | C=O (Boc carbamate) |

| ~ 115 | CN (nitrile) |

| ~ 81 | C(CH₃)₃ (Boc group) |

| ~ 50 - 40 | CH₂, CH (pyrrolidine ring) |

| 28.3 | C(CH₃)₃ (Boc group) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium | C≡N stretch |

| ~ 1750 | Strong | C=O stretch (ketone) |

| ~ 1700 | Strong | C=O stretch (Boc carbamate) |

| ~ 1400 - 1100 | Strong | C-N stretch, C-O stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 211.1 | [M+H]⁺ |

| 155.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 111.0 | [M - Boc + H]⁺ |

Experimental Protocols

The following is a typical experimental protocol for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone.[1]

Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

-

Reaction: To a solution of ethyl 2-((2-cyanoethyl)(tert-butoxycarbonyl)amino)acetate in a suitable solvent, a base such as sodium ethoxide is added. The reaction mixture is stirred, typically at room temperature, until the cyclization is complete.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure 1-Boc-3-cyano-4-pyrrolidinone.

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 1-Boc-3-cyano-4-pyrrolidinone.

Caption: General workflow for the synthesis and characterization of 1-Boc-3-cyano-4-pyrrolidinone.

Structural Correlations from Spectroscopic Data

The following diagram illustrates the expected correlations between the key structural features of 1-Boc-3-cyano-4-pyrrolidinone and their anticipated spectroscopic signals.

Caption: Key structural features of 1-Boc-3-cyano-4-pyrrolidinone and their expected spectroscopic correlations.

References

An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical properties, a validated synthetic protocol, and its significant role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction and Physicochemical Properties

This compound, also known as 1-Boc-3-cyano-4-pyrrolidinone, is a functionalized heterocyclic compound that has garnered significant interest in the field of drug discovery.[1][2] Its rigid pyrrolidinone core, coupled with the reactive cyano and ketone functionalities, makes it a versatile scaffold for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions.

Table 1: Physicochemical Properties of this compound [2][3][4]

| Property | Value |

| CAS Number | 175463-32-8 |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160-167 °C |

| Boiling Point | 360.7 ± 42.0 °C at 760 mmHg |

| Density | 1.18 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO, DMF |

| InChIKey | RKUQLKRPWWYRIG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)C#N |

Discovery and History of Synthesis

The synthesis of substituted pyrrolidinones has evolved over the years, with numerous methods being developed to control stereochemistry and introduce diverse functionalities. A common and effective method for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone involves an intramolecular Dieckmann condensation of a suitably substituted N-Boc-protected amino ester. This approach provides a reliable route to the cyclic β-keto nitrile structure.

Experimental Protocols

The following section details a common and effective experimental protocol for the synthesis of this compound.

Synthesis of this compound via Dieckmann Condensation

This protocol describes the synthesis from ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.

Experimental Procedure: [5]

-

Reaction Setup: A solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (1 equivalent) in anhydrous ethanol is prepared.

-

Base Addition: The ethanolic solution of the starting material is added dropwise to a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) at reflux.

-

Reaction: The reaction mixture is heated at reflux for a specified period to facilitate the intramolecular cyclization.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

The aqueous layer is acidified to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl), leading to the precipitation of the product.

-

-

Isolation and Purification:

-

The precipitated solid is collected by filtration.

-

The solid is washed with cold water and then a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether).

-

The product is dried under vacuum to yield this compound as a solid.

-

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate | [5] |

| Reagents | Sodium, Anhydrous Ethanol | [5] |

| Reaction Time | 1 hour at reflux | [5] |

| Yield | 68% | [5] |

| Purity | Typically >95% after purification | Commercial Suppliers |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available in publicly accessible databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase. For reference, the expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), and methylene and methine protons of the pyrrolidinone ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature.

-

¹³C NMR: Resonances for the carbonyl carbon of the ketone (~200 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the cyano carbon (~115 ppm), and the carbons of the pyrrolidinone ring.

-

IR Spectroscopy: Characteristic absorption bands for the ketone C=O stretch (~1750 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and the C≡N stretch (~2250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed, along with characteristic fragmentation patterns corresponding to the loss of the Boc group or isobutylene.

Applications in Drug Discovery

The primary application of this compound is as a versatile building block in the synthesis of pharmaceutical agents. Its bifunctional nature allows for sequential or orthogonal modifications of the cyano and keto groups, enabling the construction of diverse and complex molecular scaffolds.

A notable application is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines are key mediators of inflammatory and autoimmune responses. Consequently, inhibiting TYK2 is a promising therapeutic strategy for a range of autoimmune diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.

The pyrrolidinone core of this compound serves as a central scaffold for the development of these inhibitors. The cyano and keto groups provide synthetic handles to introduce various substituents that can be optimized to achieve high potency and selectivity for the TYK2 enzyme.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound via Dieckmann condensation.

References

The Pyrrolidine Scaffold: A Versatile Core for Novel Therapeutics Targeting TYK2 and DPP-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Executive Summary

The tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate scaffold and its analogs have emerged as a privileged structural motif in modern drug discovery, demonstrating significant potential in the development of targeted therapies. This technical guide provides a comprehensive overview of the therapeutic utility of this pyrrolidine core, with a specific focus on its application in the design of inhibitors for two key enzymes implicated in autoimmune diseases and type 2 diabetes: Tyrosine Kinase 2 (TYK2) and Dipeptidyl Peptidase-4 (DPP-4). This document details the quantitative inhibitory activities of lead compounds, provides in-depth experimental methodologies for their synthesis and evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Therapeutic Promise of the Pyrrolidine Core

The pyrrolidine ring is a foundational heterocyclic scaffold frequently employed in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to serve as a versatile template for three-dimensional diversification. The specific functionalization present in this compound, namely the cyano and oxo groups, provides reactive handles for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization. This guide will explore the successful application of this scaffold in the development of potent and selective inhibitors for TYK2 and DPP-4.

Therapeutic Target I: Tyrosine Kinase 2 (TYK2)

TYK2 is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a critical role in the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. Selective inhibition of TYK2 is a promising therapeutic strategy to modulate the inflammatory cascade while potentially avoiding the side effects associated with broader JAK inhibition.

TYK2 Signaling Pathway

The binding of a cytokine to its receptor initiates the recruitment and activation of TYK2 and another JAK family member. This leads to the phosphorylation of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.

Figure 1: TYK2-Mediated Cytokine Signaling Pathway.

Pyrrolidine-Based TYK2 Inhibitors: Quantitative Data

Analogs of tert-butyl 3-cyano-4-oxopyrrolidine have been successfully utilized in the synthesis of potent and selective TYK2 inhibitors. A notable example is a macrocyclic inhibitor derived from a tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate scaffold.[1]

| Compound ID | Scaffold Type | Target | Assay Type | IC₅₀ (nM) | Selectivity | Reference |

| Compound 26 | Macrocyclic Pyrrolidinone | TYK2 | Enzymatic | Potent (exact value not publicly available) | Selective over other JAK family kinases | Sasaki et al., 2020[1] |

| BMS-986165 (Deucravacitinib) | Deuterated Triazolopyrimidine | TYK2 (JH2 Domain) | Cellular (pSTAT4) | 7.4 | High vs. JAK1/2/3 | Burke et al., 2019 |

Note: BMS-986165 is included as a reference compound to provide context for the potency of selective TYK2 inhibitors.

Experimental Protocols

The synthesis of macrocyclic TYK2 inhibitors from a pyrrolidinone core generally involves a multi-step sequence. A representative workflow is depicted below. The initial step often involves the synthesis of the highly functionalized 2-pyrrolidinone core, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate.[1] This is followed by a series of coupling and cyclization reactions to build the macrocyclic structure.

Figure 2: General Synthetic Workflow for Macrocyclic TYK2 Inhibitors.

Detailed Protocol for Core Synthesis (Representative): The synthesis of the tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate core can be achieved from readily available starting materials, though the specific multi-step process from the cited literature is proprietary.[1] Generally, such syntheses may involve Michael additions, cyclizations, and functional group manipulations.

A common method to assess the direct inhibition of TYK2 is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reagent Preparation :

-

Prepare 1x Kinase Assay Buffer.

-

Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the substrate peptide (e.g., IRS1-tide).

-

Dilute the test compounds to the desired concentrations in assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

-

Dilute recombinant human TYK2 enzyme in 1x Kinase Assay Buffer.

-

-

Assay Procedure (384-well plate format) :

-

Add the master mix to all wells.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

Initiate the reaction by adding the diluted TYK2 enzyme to all wells except the "blank" control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

Subtract the "blank" reading from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

This assay measures the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.

-

Cell Culture and Stimulation :

-

Use a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs).

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control.

-

Stimulate the cells with a TYK2-dependent cytokine, such as IL-12, to induce STAT4 phosphorylation.

-

-

Detection of pSTAT4 :

-

After stimulation, lyse the cells and quantify the levels of phosphorylated STAT4 (pSTAT4) using a suitable method, such as flow cytometry with a fluorescently labeled anti-pSTAT4 antibody or a sandwich ELISA.

-

-

Data Analysis :

-

Normalize the pSTAT4 signal to the total STAT4 or a housekeeping protein.

-

Calculate the percent inhibition of pSTAT4 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Therapeutic Target II: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors bind to the active site of the enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. This prolongs the action of these incretin hormones, resulting in enhanced insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately lowering blood glucose levels.

Figure 3: Mechanism of Action of DPP-4 Inhibitors.

Pyrrolidine-Based DPP-4 Inhibitors: Quantitative Data

The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-4 inhibition. Derivatives of this compound have been developed into potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[2]

| Compound ID | Scaffold Type | Target | Assay Type | IC₅₀ (µM) | Selectivity (DPP-8/DPP-4) | Reference |

| Compound 17a | 4-Fluoropyrrolidine-2-carbonitrile | DPP-4 | Enzymatic | 0.017 | 1324 | Wang et al., 2013[2] |

| Compound 9l | Octahydrocyclopenta[b]pyrrole-2-carbonitrile | DPP-4 | Enzymatic | 0.01 | 898 | Ji et al., 2014[3] |

Experimental Protocols

The synthesis of these inhibitors typically starts from a protected pyrrolidine derivative. A key step is the introduction of the desired side chain, often via an amide coupling reaction, followed by deprotection.

Figure 4: General Synthetic Workflow for Pyrrolidine-2-carbonitrile DPP-4 Inhibitors.

Detailed Protocol for Amide Coupling (Representative): To a solution of the deprotected pyrrolidine-2-carbonitrile intermediate and the desired carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified, typically by chromatography.

This assay measures DPP-4 activity by detecting the cleavage of a fluorogenic substrate.

-

Reagent Preparation :

-

Prepare DPP Assay Buffer (e.g., Tris-HCl, pH 8.0).

-

Dilute recombinant human DPP-4 enzyme in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in DMSO and then dilute to a working concentration in assay buffer.[4][5][6]

-

Dilute test compounds to desired concentrations.

-

-

Assay Procedure (96-well black plate format) :

-

Add the test compound or vehicle control to the appropriate wells.

-

Add the diluted DPP-4 enzyme to all wells except the blank controls.

-

Pre-incubate the plate at 37°C for 10 minutes.[4]

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.[4]

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.[4]

-

Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7]

-

-

Data Analysis :

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Conclusion and Future Directions

The this compound scaffold and its analogs have proven to be exceptionally valuable in the development of targeted therapies. The successful generation of potent and selective inhibitors of both TYK2 and DPP-4 highlights the versatility of this chemical core. For researchers, scientists, and drug development professionals, this scaffold represents a promising starting point for the discovery of novel therapeutics for a range of diseases. Future work in this area could focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring new analogs for other therapeutic targets, and applying this scaffold to emerging drug modalities. The continued exploration of the chemical space around the pyrrolidine core is likely to yield the next generation of innovative medicines.

References

- 1. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-cyano-4-pyrrolidinone

Introduction

N-Boc-3-cyano-4-pyrrolidinone, also known by its IUPAC name tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrrolidinone ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile and valuable synthetic intermediate. The Boc group provides stability and allows for selective reactions, while the cyano and ketone functionalities serve as reactive sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its role as a key building block in the development of novel pharmaceutical agents, particularly new antibacterial compounds.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of N-Boc-3-cyano-4-pyrrolidinone are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| CAS Number | 175463-32-8 | [2] |

| Appearance | White to light yellow crystalline powder or solid | |

| Melting Point | ~160 °C (with decomposition) | |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Boc-3-cyano-4-oxopyrrolidine, 1-N-Boc-3-cyanopyrrolidin-4-one, N-Boc-3-cyano-4-pyrrolidinone | [2] |

Solubility

While extensive quantitative solubility data is not widely published, the compound's structural features suggest a general solubility profile. The presence of polar ketone, nitrile, and carbamate groups is countered by the nonpolar tert-butyl group and hydrocarbon backbone.

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Soluble | Commonly used for NMR and biological screening. |

| Dimethylformamide (DMF) | Soluble | A common solvent for organic synthesis. |

| Water | Slightly soluble / Insoluble | The hydrophobic Boc group and pyrrolidine ring limit aqueous solubility.[3] |

| Common Organic Solvents | Likely soluble in polar aprotic solvents like dichloromethane and ethyl acetate. | Based on the solubility of the related compound N-Boc-3-pyrrolidinone.[4][5] |

Spectroscopic Data Analysis (Theoretical)

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| IR Spectroscopy | C≡N (Nitrile) | ~2250 cm⁻¹ (sharp, medium intensity) |

| C=O (Ketone) | ~1750 cm⁻¹ (strong, sharp) | |

| C=O (Boc-carbamate) | ~1690-1710 cm⁻¹ (strong, sharp) | |

| C-H (sp³) | Below 3000 cm⁻¹ | |

| ¹³C NMR | C=O (Ketone) | ~205-220 ppm |

| C=O (Boc-carbamate) | ~155 ppm | |

| C≡N (Nitrile) | ~115-120 ppm | |

| -C (CH₃)₃ (Boc Quaternary C) | ~80 ppm | |

| -C(C H₃)₃ (Boc Methyl C) | ~28 ppm | |

| Pyrrolidine Ring Carbons | ~35-70 ppm | |

| ¹H NMR | -C(CH ₃)₃ (Boc Protons) | ~1.4-1.5 ppm (singlet, 9H) |

| Pyrrolidine Ring Protons | ~2.5-4.5 ppm (complex multiplets) |

Experimental Protocols

Synthesis of N-Boc-3-cyano-4-pyrrolidinone

A documented method for the synthesis of this compound involves an intramolecular Dieckmann condensation of a protected amino ester.

Reaction Scheme:

Starting Material: Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate Reagent: Sodium metal in anhydrous ethanol Product: N-Boc-3-cyano-4-pyrrolidinone

Detailed Methodology:

-

Reaction Setup: A solution of ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate (1 equivalent) is prepared in anhydrous ethanol.

-

Base Preparation: In a separate flask equipped for reflux, sodium metal (approx. 4 equivalents) is dissolved in anhydrous ethanol to form sodium ethoxide.

-

Cyclization: The solution of the starting material is added dropwise to the sodium ethoxide solution under heated, refluxing conditions. The reaction is maintained at reflux for approximately 1 hour.

-

Work-up:

-

Upon completion, the solvent is removed by distillation under reduced pressure.

-

The resulting residue is dissolved in water.

-

The aqueous layer is washed with ethyl acetate to remove non-polar impurities.

-

The pH of the aqueous layer is carefully adjusted to 4 using 1 M hydrochloric acid, which protonates the enolate intermediate.

-

-

Extraction and Purification:

-

The acidified aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic phases are dried over anhydrous magnesium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure until a precipitate forms.

-

The solid product is collected by filtration, washed with a small amount of cold ethyl acetate, and dried to yield the final product as a white solid.

-

Applications and Experimental Workflows

N-Boc-3-cyano-4-pyrrolidinone is primarily utilized as a versatile building block in synthetic organic chemistry. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs, making this intermediate highly valuable.[6][7] Its key application lies in serving as a starting material for creating more elaborate molecules, particularly in the development of novel antibiotics. It is a documented critical intermediate in the synthesis of new napthyridone antibacterials and derivatives of gemifloxacin, a fluoroquinolone antibiotic.[1]

Visualization of Synthetic Workflow

The synthesis of N-Boc-3-cyano-4-pyrrolidinone represents a key experimental workflow, transforming an acyclic precursor into a functionalized heterocyclic core.

Caption: Experimental workflow for the synthesis of N-Boc-3-cyano-4-pyrrolidinone.

Safety and Handling

N-Boc-3-cyano-4-pyrrolidinone should be handled in accordance with standard laboratory safety practices. It is classified as an irritant and is harmful if ingested or comes into contact with skin.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |

References

- 1. nbinno.com [nbinno.com]

- 2. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS Number: 175463-32-8). This versatile heterocyclic compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably in the development of kinase inhibitors.[1] A thorough understanding of its physicochemical properties is crucial for its effective use in drug discovery and development processes, including reaction optimization, formulation, and storage.

While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide consolidates the existing qualitative information and provides detailed, adaptable experimental protocols for its determination based on established industry guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Boc-3-cyano-4-pyrrolidinone, 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone |

| CAS Number | 175463-32-8 |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90-95 °C |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction chemistry, and formulation. Based on available data, a qualitative solubility profile of this compound is provided in Table 2.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Water | Slightly soluble[1] |

Experimental Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a solid compound in a given solvent.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker or water bath set at the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: General workflow for experimental solubility determination.

Stability Profile

The stability of a pharmaceutical intermediate is a critical factor that can impact the quality and safety of the final drug product. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Chemical Stability

Hydrolytic Stability: The N-Boc protecting group is generally stable to basic hydrolysis but is labile under acidic conditions.[2] The pyrrolidone ring may also be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Photostability: Compounds with carbonyl and cyano groups may be susceptible to photodegradation. It is important to evaluate the photostability of this compound according to ICH Q1B guidelines.

Thermal Stability: The compound is reported to have stable thermal properties, making it suitable for continuous flow chemistry processes.[1] However, the Boc group is known to be thermally labile at elevated temperatures.

Experimental Protocols for Stability Assessment

The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of the compound under various stress conditions (hydrolytic, photolytic, and thermal) and to identify potential degradation products.

1. Hydrolytic Stability (Forced Hydrolysis):

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acidic study.

-

Neutral Conditions: Dissolve the compound in purified water and incubate under the same conditions.

-

At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

2. Photostability:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

3. Thermal Stability:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled temperature oven for a defined period.

-

Analyze the samples at various time points using a stability-indicating HPLC method.

References

Reactivity of 1-Boc-3-cyano-4-pyrrolidinone: A Technical Guide for Drug Development

Introduction

1-Boc-3-cyano-4-pyrrolidinone is a pivotal heterocyclic building block in medicinal chemistry, valued for its dual-functional nature that allows for a wide array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of its constituent cyano and oxo functional groups, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The strategic manipulation of these groups has proven instrumental in the synthesis of complex molecular architectures, most notably in the development of Janus Kinase (JAK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-3-cyano-4-pyrrolidinone is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 175463-32-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Appearance | White to light yellow solid | |

| Melting Point | 160-167 °C | |

| Storage Temperature | 2-8 °C under inert gas | [2] |

Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

The most common synthetic route to 1-Boc-3-cyano-4-pyrrolidinone involves an intramolecular Dieckmann condensation of a protected amino diester. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

Materials:

-

N-Boc-N-(2-cyanoethyl)glycine ethyl ester

-

Sodium metal

-

Anhydrous ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g) in 50 mL of anhydrous ethanol is prepared.

-

This solution is added dropwise to a refluxing solution of sodium metal (4 g, 0.17 mol) in 100 mL of anhydrous ethanol.

-

The reaction mixture is refluxed for an additional hour.[1]

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 100 mL of water and washed with ethyl acetate (2 x 30 mL).

-

The aqueous layer is acidified to pH 4 with 1 M hydrochloric acid and then extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization to yield 1-Boc-3-cyano-4-pyrrolidinone as a white solid.

Yield: 68%[1]

Reactivity of the Oxo Group

The ketone functionality at the C4 position is a versatile handle for various chemical modifications, including reductions and carbon-carbon bond-forming reactions.

Reduction of the Oxo Group

The reduction of the carbonyl group to a hydroxyl group is a critical transformation, often establishing key stereocenters for biological activity.

Enzymatic reductions offer high stereoselectivity, which is crucial for the synthesis of chiral drugs. Ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of N-protected 3-pyrrolidinones.[3]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-pyrrolidinone

Materials:

-

N-Boc-3-pyrrolidinone

-

Ketoreductase (KRED)

-

NAD(P)H cofactor

-

Potassium phosphate buffer (pH 7.0)

-

Isopropanol (for cofactor regeneration, optional)

-

Ethyl acetate

Procedure:

-

N-Boc-3-pyrrolidinone is dissolved in a buffered aqueous solution containing the KRED and NAD(P)H. A co-substrate system like isopropanol can be used for cofactor regeneration.

-

The mixture is stirred at a controlled temperature (typically 25-37 °C).

-

Reaction progress is monitored by HPLC or GC.

-

Upon completion, the product is extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield the corresponding N-Boc-3-hydroxypyrrolidine.

Conversion: Up to 90% with >99% enantiomeric excess.[3]

Standard chemical reducing agents can also be employed to afford the corresponding alcohol.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

Materials:

-

1-Boc-3-cyano-4-pyrrolidinone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Ammonium chloride solution (saturated)

Procedure:

-

1-Boc-3-cyano-4-pyrrolidinone is dissolved in methanol or ethanol at 0 °C.

-

Sodium borohydride is added portion-wise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated ammonium chloride solution.

-

The product is extracted with an organic solvent, dried, and concentrated.

Note: While a specific yield for this reaction on 1-Boc-3-cyano-4-pyrrolidinone was not found in the searched literature, NaBH₄ is a standard reagent for this type of transformation and is expected to proceed in high yield.[4][5][6]

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbonyl carbon allows for reactions with various carbon nucleophiles.

The addition of Grignard reagents to the ketone provides a route to tertiary alcohols.

General Reaction Scheme: